![molecular formula C11H16N2O3 B3103898 L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- CAS No. 1452575-88-0](/img/structure/B3103898.png)
L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-
Overview
Description
L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- is an essential amino acid found in proteins that is important for the proper functioning of the body. It is a natural component of the diet that is found in high concentrations in certain foods such as meats, fish, and dairy products. L-Proline is also used in laboratory experiments and is known for its unique properties that make it a useful tool for scientific research.
Scientific Research Applications
Interaction with Methyl Linoleate Oxidation Products
L-proline can interact with lipid oxidation products, potentially modifying their formation and reaction path. This interaction is particularly relevant in dry and low-moisture food matrices, where it can alter the oxidation path of methyl linoleate (ML), a common lipid. The presence of L-proline can reduce the amount of ML oxidation product and alter the ML oxidation path in dry systems at various temperatures .
Versatile Organo-Catalyst in Organic Chemistry
L-proline acts as a bifunctional catalyst (organo-catalyst) in organic chemistry. The amino-functional group acts as a Lewis base type while carboxylic acids act as Brønsted acid type catalysts . It catalyzes different asymmetric syntheses, including known reactions such as Aldol condensation, Mannich reaction, Michael Addition, Knoevenagel condensation, Hantzsch synthesis, OXA-Michael Henry tandem, Ullmann reactions, Wieland-Miescher ketone synthesis, Robinson annulation, Biginelli reaction, α- amination .
Building Block in Peptide Synthesis
L-Proline methyl ester hydrochloride can be used as a building block in peptide synthesis . This application is crucial in the field of biochemistry, where peptides are used for a variety of purposes, including as therapeutic agents and biological probes.
Catalyst in Biginelli Condensation Reaction
L-Proline methyl ester hydrochloride can be used as a catalyst to synthesize 3,4-dihydropyrimidin-2-(1H)-ones via Biginelli condensation reaction with aryl aldehydes, methyl acetoacetate, and urea . This reaction is a key step in the synthesis of various biologically active compounds.
Reactant to Prepare Prolylproline
L-Proline methyl ester hydrochloride can be used as a reactant to prepare prolylproline . Prolylproline is a dipeptide that is used in the synthesis of various pharmaceutical compounds.
Asymmetric Catalyst in Aldol Cyclization
L-Proline is used as an asymmetric catalyst in organic synthesis and asymmetric aldol cyclization . This reaction is a key step in the synthesis of various biologically active compounds.
Precursor of Hydroxyproline in Collagen
L-Proline is a precursor of hydroxyproline in collagen . This makes it crucial in the proper functioning of joints and tendons, as well as in the health and appearance of the skin.
Active Component of Collagen
L-Proline is an active component of collagen and is involved in the proper functioning of joints and tendons . This makes it important in maintaining the health and integrity of these tissues.
Mechanism of Action
Target of Action
. This suggests that the compound may interact with a variety of biological targets.
Mode of Action
They are recognized to be beneficial as ergogenic dietary substances .
Biochemical Pathways
It is involved in the Michael addition of dimethyl malonate to alfa-beta-unsaturated aldehydes . It is a precursor of hydroxyproline in collagen .
Pharmacokinetics
. This solubility profile may impact the compound’s bioavailability.
Action Environment
, which means it absorbs moisture from the environment. This property could potentially influence the compound’s stability and efficacy.
properties
IUPAC Name |
(2S)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-7-9(8(2)16-12-7)6-13-5-3-4-10(13)11(14)15/h10H,3-6H2,1-2H3,(H,14,15)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRJQVYDTWFURB-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)CN2CCC[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601231511 | |
| Record name | L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601231511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- | |
CAS RN |
1452575-88-0 | |
| Record name | L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1452575-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601231511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



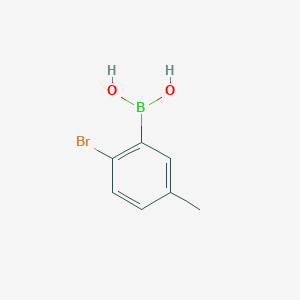
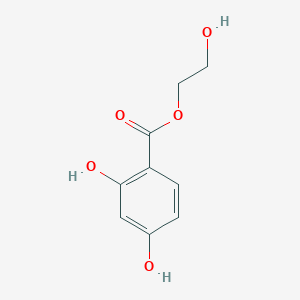





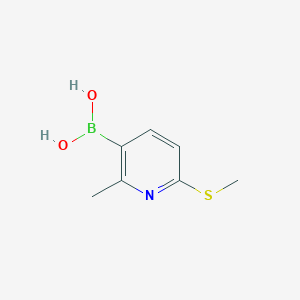
![tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate](/img/structure/B3103870.png)
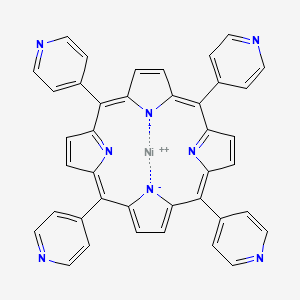

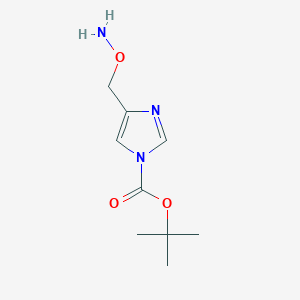
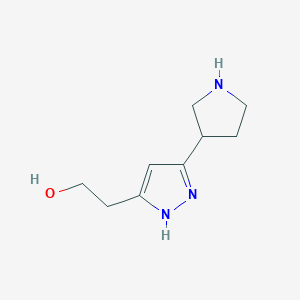
![[Methyl(3-nitropyridin-2-yl)amino]acetic acid](/img/structure/B3103909.png)